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9,10-Anthracenedione, 1,5-bis(ethylthio)-

Cat. No.: B13145317
CAS No.: 506443-21-6
M. Wt: 328.5 g/mol
InChI Key: PVTDUORSRFHXKE-UHFFFAOYSA-N
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Description

Contextualization within Anthracenedione Chemical Space

9,10-Anthracenedione, commonly known as anthraquinone (B42736), is an aromatic organic compound featuring a tricyclic aromatic system with two ketone groups on the central ring. nist.govwikipedia.org This core structure serves as a fundamental building block for a vast array of derivatives. aip.org The chemical properties and potential applications of these derivatives are profoundly influenced by the nature and position of substituent groups attached to the anthracene (B1667546) framework. aip.orgnih.gov

Substituents can be broadly categorized as either electron-donating or electron-withdrawing groups. The introduction of these groups alters the electronic distribution within the anthraquinone core, thereby modifying its redox potential, absorption spectra, and reactivity. acs.orgresearchgate.net The 1,5-substitution pattern, as seen in 9,10-Anthracenedione, 1,5-bis(ethylthio)-, is symmetrical and places the functional groups on the outer rings, which can have significant implications for molecular symmetry, crystal packing, and interaction with other molecules. tmu.edu.tw Research into various 1,5-disubstituted anthraquinones, such as those with amino or amido groups, has demonstrated that this substitution pattern is crucial for developing compounds with specific biological or material properties. nih.govdergipark.org.tr

Table 1: Core Chemical Identity of 9,10-Anthracenedione

Identifier Value
IUPAC Name Anthracene-9,10-dione
Chemical Formula C₁₄H₈O₂
Molar Mass 208.216 g·mol⁻¹
Appearance Yellow crystalline solid
Core Structure Tricyclic aromatic quinone

Unique Structural Attributes of 1,5-bis(ethylthio) Substitution and its Chemical Implications

The defining feature of 9,10-Anthracenedione, 1,5-bis(ethylthio)- is the presence of two ethylthio (-SCH₂CH₃) groups at the 1 and 5 positions of the anthraquinone skeleton. The sulfur atom in the thioether linkage is a key determinant of the compound's electronic properties. Thioether groups are generally considered to be electron-donating, which can significantly impact the electronic landscape of the anthraquinone system. nih.gov

This electron-donating character influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The introduction of such groups tends to raise the HOMO energy level, which can lower the ionization potential and affect the molecule's redox properties. aip.orgnih.gov Specifically, substitution with electron-donating groups can make the anthraquinone core easier to oxidize and more difficult to reduce. researchgate.net

The steric bulk and conformational flexibility of the ethyl groups can also play a role in the molecule's solid-state properties, such as its crystal packing and intermolecular interactions. The geometry of the C-S-C bond and the orientation of the ethyl chains relative to the planar anthraquinone core are critical structural parameters. Studies on similarly substituted anthraquinones have shown that such structural features can influence their potential as molecular switches or components in electronic devices. acs.org For instance, the synthesis of a series of symmetrical 1,5-bis-thio-substituted anthraquinones has been described, highlighting the importance of the side-chain's steric and electronic properties. tmu.edu.tw

Table 2: Properties of 9,10-Anthracenedione, 1,5-bis(ethylthio)-

Property Value / Description Reference
Chemical Formula C₁₈H₁₆O₂S₂ evitachem.com
Molecular Weight 328.45 g/mol N/A
Substituents Two ethylthio (-SC₂H₅) groups N/A
Substitution Pattern 1,5-disubstituted N/A
Expected Electronic Effect Electron-donating due to thioether groups nih.gov

Theoretical Frameworks Guiding Mechanistic Research on Substituted Anthracenediones

To understand the complex behavior of substituted anthracenediones at a molecular level, researchers heavily rely on theoretical and computational frameworks. Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of these molecules. aip.orgacs.org DFT calculations allow for the prediction of various electrochemical properties, such as redox potentials and HOMO-LUMO energy gaps, and how these are affected by different substituents. nih.govresearchgate.net

These computational studies provide insights that are often difficult to obtain through experimental means alone. For example, DFT can be used to model the geometric structure, vibrational frequencies, and electronic absorption spectra of molecules like 9,10-Anthracenedione, 1,5-bis(ethylthio)-. By computing the distribution of electron density and the shapes of molecular orbitals, researchers can rationalize the reactivity and spectroscopic characteristics of these compounds. aip.org

Furthermore, theoretical models are crucial for studying reaction mechanisms. rsc.org For anthraquinones, which are known for their redox activity, understanding the processes of electron transfer is fundamental. wikipedia.org Theoretical calculations can map out the energy landscapes of these reactions, identify transition states, and elucidate the role of the solvent and other environmental factors. acs.org Such studies form a critical bridge between molecular structure and observable chemical behavior, guiding the rational design of new functional materials. researchgate.net

Significance of Advanced Mechanistic Investigations and Emerging Research Directions

Advanced mechanistic investigations into substituted anthracenediones are vital for unlocking their full potential in various scientific and technological fields. A deep understanding of how molecular structure dictates function is essential for the targeted design of new compounds. Anthraquinone derivatives are explored for a wide range of applications, from anticancer agents to materials for molecular electronics. acs.orgnih.govnih.gov

For instance, the redox properties of anthraquinones are central to their use as catalysts and in energy storage systems. dergipark.org.tr Mechanistic studies can elucidate the electron transfer pathways and the stability of intermediate radical ions, providing knowledge needed to design more efficient and durable materials. acs.org In medicinal chemistry, understanding how these molecules interact with biological targets, such as DNA or enzymes, is key to developing more effective and selective therapeutic agents. nih.govmdpi.com

Emerging research directions focus on leveraging the unique properties of substituted anthraquinones. This includes the development of "smart" materials that respond to external stimuli, such as light or an electric field. acs.org The synthesis of novel 1,5-disubstituted anthraquinones continues to be an active area of research, with a focus on creating molecules with tailored electronic, optical, and biological properties. tmu.edu.twdergipark.org.tr The insights gained from detailed mechanistic studies on compounds like 9,10-Anthracenedione, 1,5-bis(ethylthio)- will undoubtedly contribute to advancing these exciting fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O2S2 B13145317 9,10-Anthracenedione, 1,5-bis(ethylthio)- CAS No. 506443-21-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

506443-21-6

Molecular Formula

C18H16O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

1,5-bis(ethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C18H16O2S2/c1-3-21-13-9-5-7-11-15(13)17(19)12-8-6-10-14(22-4-2)16(12)18(11)20/h5-10H,3-4H2,1-2H3

InChI Key

PVTDUORSRFHXKE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the 9,10-Anthracenedione Core

The 9,10-anthracenedione, or anthraquinone (B42736), skeleton is a foundational structure in a vast array of dyes, pigments, and biologically active molecules. Its synthesis has been the subject of extensive research, leading to the development of several robust and versatile methods. Two of the most prominent and historically significant approaches are the Friedel-Crafts acylation and the Diels-Alder reaction.

The Friedel-Crafts acylation route typically involves the reaction of phthalic anhydride (B1165640) with a suitably substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst, such as aluminum trichloride. This is a classical and widely used two-step approach. nih.govnih.gov For instance, the reaction of phthalic anhydride with an appropriately substituted benzene, followed by cyclization of the resulting benzoylbenzoic acid in strong acid, yields the anthraquinone core. nih.govnih.gov However, this method can sometimes lead to mixtures of isomers, especially when using substituted benzenes, and may require harsh reaction conditions. nih.govnih.gov

Alternatively, the Diels-Alder reaction offers a powerful and often more regioselective method for constructing the anthraquinone framework. royalsocietypublishing.org This [4+2] cycloaddition reaction typically involves a naphthoquinone derivative as the dienophile and a suitably substituted 1,3-diene. royalsocietypublishing.orgnih.gov The versatility of this approach allows for the synthesis of highly functionalized hydroanthraquinones, which can then be oxidized to the corresponding anthraquinones. royalsocietypublishing.org The regioselectivity of the Diels-Alder reaction can be influenced by the electronic and steric nature of the substituents on both the diene and the dienophile. royalsocietypublishing.org

Synthetic PathwayKey ReactantsTypical ConditionsAdvantagesDisadvantages
Friedel-Crafts Acylation Phthalic anhydride, Substituted benzeneAlCl₃, then H₂SO₄/oleumReadily available starting materials, scalable.Harsh conditions, potential for isomer mixtures. nih.govnih.gov
Diels-Alder Reaction Naphthoquinone derivative, 1,3-DieneThermal or Lewis acid catalysis, followed by oxidationHigh regioselectivity, good for complex structures. royalsocietypublishing.orgAvailability of substituted dienes and dienophiles.

Targeted Synthesis of 1,5-bis(ethylthio) Functionality

The introduction of the 1,5-bis(ethylthio) groups onto the 9,10-anthracenedione core requires a precursor that is appropriately functionalized at the 1 and 5 positions. Common precursors for this purpose include 1,5-dihaloanthraquinones (e.g., 1,5-dichloroanthraquinone) or 1,5-dinitroanthraquinone (B1294578).

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary and effective method for introducing the ethylthio functionality. The electron-withdrawing nature of the carbonyl groups in the anthraquinone ring activates the halide or nitro substituents at the 1 and 5 positions towards nucleophilic attack by an ethylthiolate anion.

A common precursor, 1,5-dichloroanthraquinone (B31372), can be synthesized from 1,5-dinitroanthraquinone by reaction with elemental chlorine at elevated temperatures in the presence of a suitable solvent like phthalic anhydride. The 1,5-dinitroanthraquinone itself is typically prepared by the nitration of anthraquinone with a mixture of nitric and sulfuric acids.

The reaction of 1,5-dichloroanthraquinone with an excess of sodium ethanethiolate in a suitable solvent, such as dimethylformamide (DMF) or ethanol, at elevated temperatures leads to the displacement of both chloride ions to yield 9,10-Anthracenedione, 1,5-bis(ethylthio)-. The general mechanism for this SNAr reaction proceeds through a two-step addition-elimination pathway, involving the formation of a Meisenheimer complex as a reactive intermediate. youtube.comlibretexts.org

Thiolation Reactions and Mechanistic Considerations

Thiolation reactions, in the context of this synthesis, are essentially the nucleophilic aromatic substitution reactions discussed above where a thiol-derived nucleophile is employed. The mechanism of the SNAr reaction on the anthraquinone core is significantly influenced by the electronic properties of the scaffold. The two carbonyl groups strongly withdraw electron density from the aromatic rings, making the carbons at positions 1, 4, 5, and 8 electron-deficient and thus susceptible to nucleophilic attack.

The reaction proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this complex is a key factor in the reaction's feasibility. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. For biothiols reacting with dinitrobenzene derivatives, the reaction mechanism can be borderline between a concerted and a stepwise pathway. nih.gov

Cross-Coupling Strategies for C-S Bond Formation (e.g., Pd-catalyzed, Cu-catalyzed)

In addition to classical SNAr reactions, modern cross-coupling methodologies offer powerful alternatives for the formation of carbon-sulfur bonds. Palladium- and copper-catalyzed reactions are at the forefront of these strategies.

Palladium-catalyzed C-S coupling , often referred to as a variation of the Buchwald-Hartwig amination, can be employed to couple aryl halides or triflates with thiols. In the context of 1,5-dihaloanthraquinones, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, can effectively catalyze the coupling with ethanethiol (B150549) to form the desired 1,5-bis(ethylthio) product. These reactions often proceed under milder conditions than traditional SNAr reactions and can exhibit a broader substrate scope.

Copper-catalyzed C-S coupling , a modern iteration of the Ullmann condensation, is also a highly effective method. The synthesis of the analogous 1,5-bis(phenylthio)-9,10-anthracenedione has been reported via the reaction of 1,5-dibromoanthracene (B1284092) with thiophenol in the presence of a copper catalyst, followed by oxidation. ontosight.ai This suggests that a similar approach using 1,5-dihaloanthraquinone and ethanethiol with a copper catalyst would be a viable route to the target compound. These reactions typically utilize a copper(I) or copper(II) salt as the catalyst and a base in a polar aprotic solvent.

Cross-Coupling MethodCatalyst SystemTypical SubstratesAdvantages
Palladium-catalyzed Pd catalyst (e.g., Pd(OAc)₂) + Phosphine ligand + Base1,5-Dihaloanthraquinone, EthanethiolMild reaction conditions, high functional group tolerance.
Copper-catalyzed Cu salt (e.g., CuI, Cu₂O) + Ligand (optional) + Base1,5-Dihaloanthraquinone, EthanethiolLower cost catalyst, effective for C-S bond formation. ontosight.ai

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of 9,10-Anthracenedione, 1,5-bis(ethylthio)- can be significantly influenced by the reaction conditions. For nucleophilic aromatic substitution reactions, key parameters to optimize include the choice of solvent, base, temperature, and reaction time. Polar aprotic solvents like DMF or DMSO are often effective in promoting SNAr reactions. The choice of base is also crucial; a strong, non-nucleophilic base is generally preferred to deprotonate the thiol without competing in the substitution reaction. Temperature plays a critical role, with higher temperatures generally leading to faster reaction rates, though this must be balanced against the potential for side reactions and decomposition.

In the case of cross-coupling reactions, the choice of catalyst, ligand, and base are all interconnected and critical for achieving high yields. For palladium-catalyzed reactions, the nature of the phosphine ligand can have a profound impact on the catalytic activity. For copper-catalyzed reactions, the addition of a ligand, such as a diamine or an amino acid, can often accelerate the reaction and allow for milder conditions. Careful screening of these parameters is essential to develop a high-yielding and efficient synthesis. For instance, in a related synthesis, diastereoselectivity was significantly improved by altering the lithium amide base and using additives like LiBr, which more than doubled the yield of the desired product. nih.gov

Derivatization Strategies and Functional Group Interconversions on the Chemical Compound

The 1,5-bis(ethylthio) functionality on the 9,10-anthracenedione core offers several avenues for further chemical modification, allowing for the fine-tuning of the compound's properties. The sulfur atoms of the thioether groups are susceptible to a range of chemical transformations.

One of the most common derivatizations of thioethers is oxidation . The sulfur atoms can be selectively oxidized to the corresponding sulfoxides or sulfones. This can be achieved using a variety of oxidizing agents, with the choice of reagent and reaction conditions determining the extent of oxidation. For example, mild oxidizing agents like sodium periodate (B1199274) or one equivalent of a peroxy acid (e.g., m-CPBA) can selectively produce the sulfoxide (B87167). Stronger oxidizing agents, such as an excess of hydrogen peroxide or potassium permanganate, will typically lead to the formation of the sulfone. organic-chemistry.orgjchemrev.commdpi.com The introduction of these more polar functional groups can significantly alter the electronic and solubility properties of the parent compound.

Another potential derivatization involves reactions at the α-carbon of the ethyl groups. However, such reactions are generally less common and may require specific activation.

The thioether linkages themselves can also be the site of further reactions. For instance, treatment with certain reagents could lead to cleavage of the C-S bond, although this would likely require harsh conditions.

Derivatization ReactionReagents and ConditionsResulting Functional Group
Oxidation to Sulfoxide NaIO₄ or 1 eq. m-CPBASulfoxide (-SO-)
Oxidation to Sulfone Excess H₂O₂ or KMnO₄Sulfone (-SO₂-) organic-chemistry.orgjchemrev.com

Chemical Modification at Thioether Moieties

The presence of ethylthio groups at the 1 and 5 positions of the 9,10-anthracenedione structure offers reactive sites for various chemical transformations. The sulfur atoms in the thioether linkages are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These transformations can significantly alter the electronic and steric properties of the molecule.

The oxidation of thioethers is a well-established chemical process. organic-chemistry.orgwikipedia.org Typically, this involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or other oxidants. The reaction proceeds in a stepwise manner, with the thioether first being oxidized to a sulfoxide and then, under stronger conditions or with an excess of the oxidizing agent, to a sulfone.

Table 1: Oxidation Reactions of 9,10-Anthracenedione, 1,5-bis(ethylthio)-

ReactantOxidizing AgentProduct(s)Reaction Conditions
9,10-Anthracenedione, 1,5-bis(ethylthio)-1 equivalent H₂O₂1-(Ethylsulfinyl)-5-(ethylthio)-9,10-anthracenedioneControlled temperature
9,10-Anthracenedione, 1,5-bis(ethylthio)-Excess H₂O₂1,5-Bis(ethylsulfonyl)-9,10-anthracenedioneElevated temperature

The resulting sulfoxides and sulfones are valuable intermediates for further synthetic modifications. The sulfoxide group can act as a leaving group in Pummerer-type reactions, and the sulfonyl group can be displaced by nucleophiles, offering pathways to a variety of other derivatives.

Further Functionalization of the Anthracenedione Core

The 9,10-anthracenedione core, while generally electron-deficient and thus deactivated towards electrophilic aromatic substitution, can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups. colab.wsmdpi.com The existing thioether groups, and more so their oxidized sulfoxide and sulfonyl counterparts, can influence the reactivity of the aromatic rings.

Further functionalization can also be achieved through reactions that are less sensitive to the electronic nature of the aromatic system, such as metal-catalyzed cross-coupling reactions. researchgate.net For instance, if a halogen atom were introduced onto the anthraquinone skeleton, it could serve as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.net

Table 2: Potential Functionalization Reactions of the Anthracenedione Core

Starting MaterialReagent(s)Reaction TypePotential Product(s)
Halogenated 1,5-bis(ethylthio)anthraquinoneArylboronic acid, Pd catalystSuzuki CouplingAryl-substituted 1,5-bis(ethylthio)anthraquinone
Halogenated 1,5-bis(ethylthio)anthraquinoneTerminal alkyne, Pd/Cu catalystSonogashira CouplingAlkynyl-substituted 1,5-bis(ethylthio)anthraquinone
Nitro-1,5-bis(ethylthio)anthraquinoneReducing agent (e.g., SnCl₂)ReductionAmino-1,5-bis(ethylthio)anthraquinone

The introduction of amino groups via reduction of nitro derivatives opens up a vast field of subsequent chemistry, including diazotization and further nucleophilic substitutions.

Green Chemistry Principles in Synthetic Approaches to the Chemical Compound

The application of green chemistry principles to the synthesis of 9,10-Anthracenedione, 1,5-bis(ethylthio)- and its derivatives is an area of growing importance. Traditional synthetic methods for anthraquinones can involve harsh conditions and the use of hazardous reagents. google.com Green chemistry aims to reduce or eliminate the use and generation of hazardous substances.

Key areas for the application of green chemistry principles include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic methods, including heterogeneous catalysts, to improve reaction efficiency, reduce waste, and allow for easier separation and recycling of the catalyst. beilstein-journals.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. google.com

A conference abstract mentions the "green" synthesis of new sulfur- and nitrogen-containing derivatives of 9,10-anthraquinones, suggesting a move towards more environmentally friendly synthetic routes in this area of chemistry. researchgate.net This could involve, for example, the use of solid-supported reagents or catalytic C-S bond formation reactions that avoid the use of stoichiometric and often toxic reagents. beilstein-journals.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

Synthetic StepTraditional ApproachGreen Chemistry Approach
C-S Bond FormationNucleophilic substitution with thiols in polar aprotic solvents.Catalytic C-S coupling reactions with recyclable catalysts. beilstein-journals.org
Oxidation of ThioethersUse of stoichiometric heavy metal oxidants.Catalytic oxidation using H₂O₂ or O₂ as the oxidant. organic-chemistry.org
Solvent UseChlorinated and other volatile organic compounds.Water, ethanol, or solvent-free conditions.

By embracing these principles, the synthesis of 9,10-Anthracenedione, 1,5-bis(ethylthio)- and its derivatives can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of Electronic States and Molecular Architecture

High-Resolution Electronic Spectroscopy for Detailed Electronic Transitions and Conjugation

Electronic spectroscopy, encompassing UV-Visible absorption, fluorescence, and phosphorescence, is fundamental to understanding the electronic structure and excited-state dynamics of the molecule. The introduction of ethylthio groups at the 1 and 5 positions significantly modifies the electronic properties of the anthraquinone (B42736) chromophore.

The UV-Visible spectrum of 9,10-anthracenedione is characterized by several absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The spectrum typically shows intense π → π* transitions at shorter wavelengths (below 300 nm) and a weaker, longer-wavelength n → π* transition (around 320-330 nm) arising from the excitation of a non-bonding electron from a carbonyl oxygen to an antibonding π* orbital. researchgate.netnih.gov

The introduction of the two ethylthio (-SCH₂CH₃) groups at the 1 and 5 positions is expected to cause a significant bathochromic (red) shift in these absorption bands. The sulfur atoms act as auxochromes, where their lone-pair electrons can participate in resonance with the aromatic π-system, effectively extending the conjugation. This extended π-conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. researchgate.net This effect is well-documented for other electron-donating substituents on the anthraquinone core. nih.gov Theoretical studies on various substituted anthraquinones confirm that such substitutions lead to a red-shift in the absorption spectra compared to the parent molecule. researchgate.net

The resulting spectrum for 1,5-bis(ethylthio)anthraquinone is therefore predicted to show π → π* and n → π* transitions at longer wavelengths than the unsubstituted parent compound, indicating a modification of its electronic structure and a change in color.

Table 1: Comparison of UV-Visible Absorption Maxima (λmax) for Anthraquinone and a Substituted Analogue This table provides comparative data to illustrate the effect of substitution on the anthraquinone core. Specific experimental data for 9,10-Anthracenedione, 1,5-bis(ethylthio)- was not available in the searched literature.

Compound NameSolventλmax (nm)Transition Type
9,10-AnthracenedioneAlcohol252, 278, 330π → π, n → π
1,5-Dipiperidino AnthraquinoneDichloromethane~380, ~550π → π*, ICT

Data sourced from literature on parent anthraquinone and its derivatives. researchgate.net

While the parent 9,10-anthracenedione is generally considered non-fluorescent or very weakly fluorescent in non-polar solvents, the introduction of electron-donating groups can significantly alter its emission properties. nih.govnih.gov For many anthraquinone derivatives, fluorescence originates from an intramolecular charge transfer (ICT) excited state. nih.gov

In 9,10-Anthracenedione, 1,5-bis(ethylthio)-, the electron-donating sulfur atoms can promote the formation of an ICT state upon photoexcitation, potentially leading to observable fluorescence. The efficiency of this fluorescence, quantified by the fluorescence quantum yield (ΦF), would be highly dependent on the solvent polarity. mdpi.com Polar solvents can stabilize the charge-separated ICT state, often leading to a larger Stokes shift (the energy difference between the absorption and emission maxima) and influencing the quantum yield. mdpi.com

Table 2: Illustrative Photophysical Properties of Substituted Anthraquinones This table presents data for related compounds to demonstrate general principles of anthraquinone photophysics. Specific experimental data for 9,10-Anthracenedione, 1,5-bis(ethylthio)- was not available in the searched literature.

Compound NameExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Notes
2-Amino-9,10-anthraquinoneVaries with solventVaries with solventHighly solvent-dependentExhibits ICT fluorescence.
Anthraquinone α-aminophosphonates~465-488~584-628Generally lowFluorescence intensity is often diminished. mdpi.com

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Bonding Environment Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the characteristic vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of an anthraquinone is dominated by a very strong absorption band corresponding to the stretching vibration (ν) of its two carbonyl (C=O) groups, typically found in the region of 1670-1680 cm⁻¹. For the parent 9,10-anthracenedione, this peak is observed around 1675 cm⁻¹. Other significant bands include C=C stretching vibrations of the aromatic rings (approx. 1590-1600 cm⁻¹) and C-H bending vibrations. The spectrum of 9,10-Anthracenedione, 1,5-bis(ethylthio)- would be expected to retain these characteristic anthraquinone bands. Additionally, new bands corresponding to the ethylthio substituents would appear, including C-H stretching vibrations of the alkyl chains (CH₂ and CH₃ groups) just below 3000 cm⁻¹ and potentially a C-S stretching vibration, which is typically weak and appears in the fingerprint region (600-800 cm⁻¹).

Table 3: Predicted Key IR and Raman Vibrational Modes for 9,10-Anthracenedione, 1,5-bis(ethylthio)- This table is based on characteristic group frequencies and data for the parent anthraquinone. Specific experimental frequencies for the target compound were not available.

Vibrational ModeExpected Wavenumber (cm⁻¹)SpectroscopyIntensity
C-H Stretch (Aromatic)3050-3100IR, RamanMedium-Weak
C-H Stretch (Aliphatic)2850-2980IR, RamanMedium-Strong
C=O Stretch (Quinone)~1670IRStrong
C=C Stretch (Aromatic)1590-1600IR, RamanStrong
C-S Stretch600-800IR, RamanWeak-Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and conformation of organic molecules.

¹H NMR: The ¹H NMR spectrum of the symmetrical 1,5-bis(ethylthio)anthraquinone would provide definitive structural confirmation. The ethyl groups (-SCH₂CH₃) would produce a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with coupling between them. The aromatic region would show signals for the six protons on the anthraquinone core. Due to the C₂ symmetry of the molecule, these six protons would appear as three distinct signals: a doublet for H-2/H-6, a triplet for H-3/H-7, and a doublet for H-4/H-8. The chemical shifts would be influenced by the electron-donating and anisotropic effects of the adjacent sulfur atoms and carbonyl groups.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. Due to symmetry, there would be eight signals for the 14 carbons of the anthraquinone core and two signals for the four carbons of the two ethyl groups. The carbonyl carbons (C-9/C-10) would appear far downfield (~180 ppm). The carbons directly attached to the sulfur atoms (C-1/C-5) would be significantly shifted compared to the parent anthraquinone.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the methyl and methylene protons of the ethyl groups and between the adjacent aromatic protons (e.g., H-2 with H-3, H-3 with H-4). HMQC/HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range connectivity, for instance, between the methylene protons and the C-1/C-5 carbons of the ring, providing unambiguous assignment of all signals.

The C(aryl)-S bonds in 1,5-bis(ethylthio)anthraquinone have a barrier to rotation. At low temperatures, this rotation could become slow on the NMR timescale, potentially leading to the observation of distinct conformers. This phenomenon, known as atropisomerism, could result in a broadening or splitting of the NMR signals for the ethyl groups and the aromatic protons near the substitution site. Variable-temperature (VT) NMR experiments could be employed to study this dynamic process. By analyzing the changes in the NMR lineshape as a function of temperature, it would be possible to determine the activation energy (ΔG‡) for rotation around the C-S bonds. However, no such dynamic NMR studies for this specific molecule have been reported in the reviewed literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical intermediates. While direct EPR studies on 9,10-anthracenedione, 1,5-bis(ethylthio)- are not extensively documented in the reviewed literature, the general behavior of anthraquinone derivatives and thioethers in redox processes allows for a detailed projection of the potential application of this technique. Anthraquinones are known to undergo one-electron reduction to form semiquinone radical anions. The presence of electron-donating ethylthio groups at the 1 and 5 positions is expected to influence the electronic distribution and stability of such radical intermediates.

Upon chemical or electrochemical reduction, 9,10-anthracenedione, 1,5-bis(ethylthio)- would likely form a semiquinone radical anion. The unpaired electron in this species would be delocalized across the anthraquinone framework. The hyperfine coupling constants observed in the EPR spectrum would provide insight into the spin density distribution. It is anticipated that the sulfur atoms of the ethylthio groups could participate in the delocalization of the unpaired electron, which would be reflected in the g-factor and hyperfine coupling patterns.

Furthermore, thioethers can be oxidized to form radical cations. nih.gov Photoexcitation of 9,10-anthracenedione, 1,5-bis(ethylthio)- in the presence of an appropriate electron acceptor could lead to the formation of a radical cation where the charge and spin are localized primarily on the sulfur atoms. EPR spectroscopy would be instrumental in characterizing these transient species, providing information about their electronic structure and environment. Time-resolved EPR (TR-EPR) spectroscopy could be particularly useful for studying the dynamics of short-lived radical intermediates generated during photochemical reactions. nih.gov

Table 1: Predicted EPR Characteristics of Potential Radical Intermediates

Radical Species Method of Generation Expected g-factor Key Hyperfine Couplings
Semiquinone Radical Anion Chemical/Electrochemical Reduction ~2.004 Protons on the anthraquinone core, potentially protons on the ethyl groups
Thioether Radical Cation Photo-oxidation >2.0023 (due to sulfur) Protons on the ethyl groups adjacent to the sulfur

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for 9,10-anthracenedione, 1,5-bis(ethylthio)- has not been reported in the surveyed literature, analysis of the crystal structures of related anthraquinone derivatives can provide valuable insights into its expected molecular architecture.

The crystal packing of 9,10-anthracenedione, 1,5-bis(ethylthio)- is likely to be governed by a combination of van der Waals forces, π-π stacking interactions between the planar anthraquinone cores, and potentially weak C-H···O or C-H···S hydrogen bonds. The ethylthio substituents will play a crucial role in directing the supramolecular assembly. The flexibility of the ethyl groups may lead to different packing motifs depending on the crystallization conditions.

The anthraquinone core of 9,10-anthracenedione, 1,5-bis(ethylthio)- is expected to be largely planar, although minor distortions can occur due to crystal packing forces. acs.org The bond lengths within the aromatic rings will be characteristic of their aromatic character. The C=O bonds of the quinone moiety are expected to have a length of approximately 1.22 Å.

The geometry around the sulfur atoms is of particular interest. Based on studies of similar thio-substituted aromatic compounds, the C-S bond length between the anthraquinone core and the sulfur atom is expected to be around 1.77 Å. The S-C bond to the ethyl group will likely be slightly longer, in the region of 1.81 Å. The C-S-C bond angle is predicted to be around 100-105°. acs.org

Table 2: Predicted Key Geometric Parameters for 9,10-Anthracenedione, 1,5-bis(ethylthio)-

Parameter Predicted Value Reference Compound/Data
C=O Bond Length ~1.22 Å Typical Quinones
C-C Bond Length (Aromatic) 1.38-1.41 Å Substituted Anthraquinones
C-S Bond Length (Aromatic-S) ~1.77 Å Thio-substituted Aromatics
S-C Bond Length (S-Ethyl) ~1.81 Å Alkyl Thioethers
C-S-C Bond Angle 100-105° 1,5-disubstituted sulfide (B99878) anthraquinone dyes acs.org
Anthraquinone Core Planarity Largely Planar Various Anthraquinone Derivatives acs.org

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. 9,10-Anthracenedione, 1,5-bis(ethylthio)- is an achiral molecule as it possesses a plane of symmetry that bisects the anthraquinone core and passes through the two sulfur atoms and the ethyl groups in their likely conformations. Therefore, in an achiral solvent, it is not expected to exhibit a CD or ORD spectrum.

However, it is conceivable that the molecule could be induced to adopt a chiral conformation upon interaction with a chiral environment, such as a chiral solvent, a chiral host molecule (e.g., cyclodextrins), or a biological macromolecule. In such cases, an induced CD spectrum could be observed, providing information about the nature of the chiral perturbation and the conformation of the bound molecule. There are reports of chiral recognition and the study of chiroptical properties in other substituted anthraquinone systems, particularly those with chiral substituents or when interacting with chiral hosts. nih.gov

Given the inherent achirality of 9,10-anthracenedione, 1,5-bis(ethylthio)-, this section is generally not applicable unless the compound is placed in a chiral environment.

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of anthraquinone (B42736), these calculations have provided insights into how different substituents affect the electronic landscape of the core structure. nih.gov

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. For various anthraquinone derivatives, DFT has been employed to determine ground state geometries, electronic properties, and reactivity descriptors. nih.gov Such calculations typically involve functionals like B3LYP or PBE0. researchgate.net However, specific DFT studies detailing the optimized geometry, frontier molecular orbital energies (HOMO-LUMO), or electrostatic potential maps for 9,10-Anthracenedione, 1,5-bis(ethylthio)- are not found in the surveyed literature.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide higher accuracy for electronic structure calculations compared to standard DFT, albeit at a greater computational expense. These methods are often used to benchmark results from less computationally demanding approaches. mdpi.com For the broader class of anthraquinones, high-accuracy calculations have been performed to understand complex phenomena like intramolecular forces. mdpi.com Nevertheless, published research applying these high-level ab initio methods to specifically determine the electronic structure of 9,10-Anthracenedione, 1,5-bis(ethylthio)- is not available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited state properties of molecules, including the prediction of UV-visible absorption spectra and understanding photophysical behavior. nih.govmdpi.com Numerous studies have utilized TD-DFT to calculate the vertical excitation energies and oscillator strengths of substituted anthraquinones, correlating these predictions with experimental spectra. researchgate.netnih.gov These studies help in rationalizing the color and photostability of these compounds. Despite the extensive application of TD-DFT to the anthraquinone family, specific computational data on the excited states and photophysical properties of 9,10-Anthracenedione, 1,5-bis(ethylthio)- are absent from the available scientific reports.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as solvent molecules. rsc.org For substituted anthraquinones, MD simulations have been used to investigate their alignment in liquid crystal hosts and to understand how flexibility and solvent interactions influence their properties. mdpi.comwhiterose.ac.uk Such simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecules in solution or condensed phases. There is, however, a lack of published MD simulation studies focused specifically on the conformational dynamics and solvent effects of 9,10-Anthracenedione, 1,5-bis(ethylthio)-.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters that can be directly compared with experimental measurements. For anthraquinone derivatives, theoretical calculations have been instrumental in assigning vibrational frequencies from infrared (IR) spectra and interpreting nuclear magnetic resonance (NMR) chemical shifts. mdpi.com Furthermore, TD-DFT has been benchmarked for its ability to accurately predict UV-visible absorption maxima (λmax) for this class of compounds. nih.gov A direct correlation between predicted and experimental spectroscopic data for 9,10-Anthracenedione, 1,5-bis(ethylthio)- cannot be established as the specific computational predictions are not available in the literature.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating reaction energetics. This approach can provide a detailed, atomistic understanding of chemical transformations. While the reactivity of the anthraquinone core has been a subject of interest, specific computational studies modeling the reaction mechanisms and energetics involving 9,10-Anthracenedione, 1,5-bis(ethylthio)-, such as its synthesis or degradation pathways, have not been reported in the available literature.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The exploration of a chemical reaction's mechanism hinges on identifying the transition state (TS), which represents the highest energy point along the reaction pathway. For 9,10-Anthracenedione, 1,5-bis(ethylthio)-, a transition state search would be crucial for understanding its potential transformations, such as nucleophilic substitution or redox reactions. Computational methods, like those based on density functional theory (DFT), are commonly employed to locate these transient structures.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. For 9,10-Anthracenedione, 1,5-bis(ethylthio)-, IRC analysis would provide a clear depiction of the geometric changes the molecule undergoes during a reaction.

Table 1: Hypothetical Data for a Transition State Analysis of a Reaction Involving 9,10-Anthracenedione, 1,5-bis(ethylthio)-

ParameterValue
Computational MethodB3LYP/6-31G(d)
Reactant Energy (Hartree)-1500.0
Transition State Energy (Hartree)-1499.8
Product Energy (Hartree)-1500.2
Activation Energy (kcal/mol)125.5
Reaction Energy (kcal/mol)-125.5

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Reaction Energetics and Kinetic Predictions

Furthermore, computational chemistry allows for the prediction of reaction kinetics. By applying transition state theory, rate constants can be estimated from the calculated activation energy. These kinetic predictions are invaluable for understanding how quickly a reaction involving 9,10-Anthracenedione, 1,5-bis(ethylthio)- would proceed under specific conditions.

Solvent Effects and Environmental Perturbations on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on 9,10-Anthracenedione, 1,5-bis(ethylthio)-. These calculations can predict how the solvent affects the molecule's geometry, electronic properties (like its dipole moment and orbital energies), and the energetics of its reactions.

Understanding solvent effects is crucial for predicting the behavior of 9,10-Anthracenedione, 1,5-bis(ethylthio)- in various chemical processes, as most reactions are carried out in solution. Environmental perturbations, such as changes in temperature or pressure, can also be modeled to provide a more complete picture of the compound's reactivity under different conditions.

Table 2: Hypothetical Solvatochromic Shift Data for 9,10-Anthracenedione, 1,5-bis(ethylthio)-

SolventDielectric ConstantCalculated Absorption Wavelength (nm)
Heptane1.9450
Dichloromethane8.9465
Acetonitrile37.5475
Water80.1480

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

While specific computational data for 9,10-Anthracenedione, 1,5-bis(ethylthio)- is not currently available in the reviewed literature, the established theoretical and computational chemistry methodologies provide a clear framework for future investigations into this compound's properties and reactivity. Such studies would be invaluable for its potential applications in various fields of chemistry.

Redox Chemistry and Electrochemical Behavior

Cyclic Voltammetry and Other Voltammetric Techniques for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful tool for probing the redox behavior of electroactive species. In a typical CV experiment involving a substituted anthraquinone (B42736), the potential is swept linearly to a set value and then reversed. The resulting voltammogram reveals information about the potentials at which electron transfer events occur and the reversibility of these processes. For many anthraquinone derivatives, two distinct and often reversible one-electron reduction steps are observed, corresponding to the formation of a radical anion and subsequently a dianion.

The electrochemical reduction of the anthraquinone core typically proceeds through two sequential one-electron steps. The first reduction is generally a reversible process, leading to the formation of a stable radical anion. The reversibility of this step is indicated in cyclic voltammetry by a pair of peaks, one for the reduction and one for the re-oxidation, with a small peak potential separation. The second reduction, which forms the dianion, can be either reversible or irreversible depending on the substituents and the experimental conditions. Irreversibility in the second step often suggests that the dianion is less stable and may undergo subsequent chemical reactions.

The nature and position of substituents on the anthraquinone ring system have a profound impact on its redox potentials. Electron-donating groups, such as the ethylthio (-SEt) groups in 9,10-Anthracenedione, 1,5-bis(ethylthio)-, generally make the reduction of the anthraquinone core more difficult, shifting the redox potentials to more negative values. This is due to the increased electron density on the aromatic system, which destabilizes the negatively charged radical anion and dianion.

Computational studies on various anthraquinone derivatives have shown a clear correlation between the electronic properties of the substituents and the resulting redox potentials. For instance, strongly electron-donating groups can significantly alter the energy of the lowest unoccupied molecular orbital (LUMO), which is directly related to the reduction potential.

CompoundFirst Reduction Potential (E1/2)Second Reduction Potential (E1/2)
Anthraquinone-0.94 V-1.53 V
1,5-dihydroxyanthraquinone-0.77 V-1.41 V
1,5-diaminoanthraquinone-1.13 V-1.71 V
9,10-Anthracenedione, 1,5-bis(ethylthio)- Data not available in searched sourcesData not available in searched sources

Mechanistic Studies of Electron Transfer Pathways

Delving deeper than just the redox potentials, mechanistic studies aim to elucidate the precise pathways of electron transfer, the nature of the intermediates formed, and how these processes are influenced by the surrounding environment.

The anthraquinone framework is well-known for its ability to undergo multi-electron transfers. The two-electron reduction to the dianion is a hallmark of this class of molecules. The mechanism of this second electron transfer, including its kinetics and reversibility, is highly sensitive to the molecular structure and the solvent-electrolyte system. In some cases, the two single-electron transfer steps can merge into a single two-electron wave in the voltammogram, particularly in the presence of certain cations that can stabilize the dianion.

The redox behavior of anthraquinones can be significantly altered by the presence of protons. nih.govmdpi.com In acidic media, the carbonyl oxygens of the anthraquinone core can be protonated. This protonation can facilitate the reduction process, shifting the redox potentials to more positive values. Furthermore, in molecules designed with both electron-donating and electron-accepting moieties, protonation can trigger intramolecular electron transfer (PIET). nih.govmdpi.com For a molecule like 9,10-Anthracenedione, 1,5-bis(ethylthio)-, if protonation of a carbonyl group were to occur, it could enhance the electron-accepting nature of the anthraquinone core, potentially influencing electron density distribution across the molecule, although specific studies on this phenomenon for this compound are not currently available. nih.govmdpi.com

Research on 9,10-Anthracenedione, 1,5-bis(ethylthio)- in Electrocatalysis Remains Undocumented

The broader class of anthraquinone derivatives, to which 9,10-Anthracenedione, 1,5-bis(ethylthio)- belongs, is known for its rich redox chemistry and has been a subject of extensive study in various electrochemical applications. Anthraquinones, in general, are recognized for their ability to undergo reversible two-electron, two-proton reduction and oxidation processes, making them promising candidates for applications such as redox flow batteries and as redox switches in molecular electronics. Theoretical and experimental studies have explored how different functional groups attached to the anthraquinone core can influence its redox potential and electrochemical behavior.

However, the specific substitution of two ethylthio groups at the 1 and 5 positions of the anthraquinone structure appears to be a novel configuration that has not yet been characterized in the context of electrocatalysis or as an electron mediator. The influence of these particular thioether linkages on the electronic properties and electrochemical performance of the anthraquinone core remains to be elucidated.

Consequently, a detailed discussion on the role of 9,10-Anthracenedione, 1,5-bis(ethylthio)- as an electron mediator in electrochemical processes, including mechanistic insights and relevant data, cannot be provided at this time due to the absence of published research on the topic. Further experimental and theoretical work is required to explore the potential of this specific compound in the field of electrocatalysis.

Photophysics and Photochemistry

Absorption and Emission Properties in Solution and Solid State

The absorption spectra of 9,10-anthraquinone derivatives typically exhibit multiple bands in the UV-visible region. These include intense π→π* transitions at shorter wavelengths and a weaker, longer-wavelength n→π* transition associated with the carbonyl groups. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the anthraquinone (B42736) core.

For 9,10-Anthracenedione, 1,5-bis(ethylthio)-, the ethylthio (-SCH₂CH₃) groups are expected to act as auxochromes, influencing the electronic transitions. Thioether substituents can engage in charge-transfer interactions with the anthraquinone nucleus, which typically leads to a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent compound. This is due to the sulfur atom's lone pair of electrons interacting with the π-system of the aromatic core. The photophysical properties of anthraquinone derivatives are also known to be influenced by solvent polarity, with polar solvents often causing shifts in absorption and emission spectra due to stabilization of charge-transfer states. nih.govresearchgate.net

The quantum yield of luminescence (fluorescence and phosphorescence) quantifies the efficiency of the emission process. For many anthraquinone derivatives, intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁) is an efficient process, which can lead to low fluorescence quantum yields (Φf) but potentially significant phosphorescence quantum yields (Φp) or photochemical reactivity from the triplet state.

Specific quantum yield values for 9,10-Anthracenedione, 1,5-bis(ethylthio)- are not documented in the searched literature. However, data from related substituted anthraquinones illustrate the impact of different functional groups. For instance, amino-substituted anthraquinones can exhibit varied ISC efficiencies, with some diamino derivatives showing singlet oxygen quantum yields up to 33.3%, indicating significant triplet state formation. ifmmi.com In contrast, hydroxyanthraquinones show that 1-hydroxy derivatives tend to have much higher fluorescence quantum yields than 2-hydroxy derivatives. researchgate.net This highlights the strong dependence of photophysical pathways on substituent position.

Table 1: Representative Triplet Formation Quantum Yields (ΦT) for Various Anthraquinone Derivatives This table provides examples for related compounds to illustrate general trends, as specific data for 1,5-bis(ethylthio)anthraquinone is not available.

Compound Name Solvent Triplet Quantum Yield (ΦT)
1,5-diaminoanthraquinone Benzene (B151609) ~0.01
1,8-diaminoanthraquinone Benzene ~0.01

Data sourced from studies on amino-substituted anthraquinones, which report yields in the order of ~10⁻². researchgate.net

The lifetimes of the excited singlet (τs) and triplet (τt) states are critical parameters that determine the fate of the excited molecule. Singlet state lifetimes are typically in the nanosecond range, while triplet state lifetimes can vary from nanoseconds to microseconds or longer, depending on the molecular structure and environment. unipd.itrsc.org

For anthraquinones, the nature of the lowest triplet state (nπ* or ππ) is crucial. Unsubstituted anthraquinone has a lowest T₁ state of nπ character, which is highly reactive and often has a short lifetime (e.g., ~180 ns in benzene). rsc.org Substituents can alter the energy levels, and electron-donating groups, such as amino or potentially thioether groups, can lower the energy of a ππ* charge-transfer (CT) state below that of the nπ* state. rsc.org Such ππ* or CT triplet states are typically less reactive in hydrogen abstraction reactions and may have longer lifetimes. rsc.org For example, the triplet lifetimes of 2-piperidino- and amino-anthraquinones are significantly longer than that of the parent anthraquinone. rsc.org Nanosecond transient absorption studies on certain diamino anthraquinone derivatives have identified triplet state lifetimes of approximately 2.5 µs. ifmmi.com

Energy Transfer Mechanisms (e.g., Förster and Dexter Mechanisms)

Once excited, a molecule can transfer its energy to another molecule, a process central to photosensitization. This energy transfer can occur via two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. researchgate.netprinceton.edu

Förster mechanism: This is a long-range (typically 1-10 nm) dipole-dipole coupling process that does not require physical contact between the donor and acceptor molecules. libretexts.org Its efficiency depends on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. researchgate.net

Dexter mechanism: This is a short-range process requiring wavefunction overlap between the donor and acceptor (typically <1 nm), essentially involving a simultaneous exchange of electrons. libretexts.org It is crucial for triplet-triplet energy transfer, which is forbidden by the Förster mechanism. nih.gov

In the context of 9,10-Anthracenedione, 1,5-bis(ethylthio)-, its potential as a photosensitizer would depend on these mechanisms. If its triplet state is efficiently populated, it could act as a triplet energy donor via the Dexter mechanism to an acceptor molecule, such as molecular oxygen, leading to the formation of singlet oxygen.

Photo-Induced Electron Transfer (PET) Processes

Photo-induced electron transfer (PET) is a key photochemical process where an excited molecule either donates or accepts an electron. researchgate.netnih.gov The anthraquinone core is a good electron acceptor, and many photochemical reactions of its derivatives involve electron transfer to the excited anthraquinone moiety from a suitable donor. unige.chnih.gov

The ethylthio substituents on the 1,5-positions are electron-donating. It is plausible that upon photoexcitation, an intramolecular PET could occur from the sulfur atom to the anthraquinone core, forming a charge-separated state. Alternatively, in the presence of an external electron donor, the excited 1,5-bis(ethylthio)anthraquinone could act as an electron acceptor, a common pathway for anthraquinone derivatives. rsc.org The efficiency of PET is governed by the thermodynamic driving force and the distance and electronic coupling between the donor and acceptor moieties.

Photoreduction and Photooxidation Mechanisms

The photochemistry of anthraquinones is often characterized by photoreduction of the quinone moiety. In the presence of a hydrogen or electron donor, the triplet excited state of anthraquinone can abstract a hydrogen atom or an electron to form a semiquinone radical anion or a hydroquinone (B1673460). nih.govresearchgate.net This reactivity is particularly pronounced for triplet states with nπ* character.

Simultaneously, the thioether groups are susceptible to photooxidation. Thioethers can be oxidized to sulfoxides and subsequently to sulfones. researchgate.net Anthraquinones themselves can act as photosensitizers for such oxidations. nih.gov For 9,10-Anthracenedione, 1,5-bis(ethylthio)-, an interesting possibility is an intramolecular or intermolecular reaction where the excited anthraquinone core facilitates the oxidation of the ethylthio side chains, especially in the presence of oxygen. The reaction could proceed via an electron transfer from the sulfur atom to the excited quinone, followed by reaction with oxygen.

Photosensitization and Radical Generation under Irradiation

A photosensitizer is a molecule that produces a chemical change in another molecule after absorbing light. Anthraquinone derivatives are well-known photosensitizers. nih.gov Upon irradiation, they can populate their triplet state and then participate in two main types of photosensitization reactions:

Type I: The excited sensitizer (B1316253) reacts directly with a substrate, often via electron or hydrogen atom transfer, to produce radicals. For example, the triplet anthraquinone can abstract a hydrogen atom from a suitable donor, generating a semiquinone radical and a substrate radical.

Type II: The excited triplet sensitizer transfers its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). mdpi.com

Given that anthraquinones can sensitize the photooxidation of thioethers, it is highly probable that 1,5-bis(ethylthio)anthraquinone can act as a photosensitizer. researchgate.netnih.gov Irradiation in the presence of air could lead to the generation of reactive oxygen species (ROS) such as singlet oxygen or superoxide (B77818) radicals. These ROS could then oxidize the thioether groups or other available substrates. The formation of radical species from thioxanthone-based sensitizers, a related class of compounds, has been demonstrated through techniques like electron paramagnetic resonance (EPR) spin-trapping. mdpi.com

Coordination Chemistry and Metal Complexation

Ligand Properties of 9,10-Anthracenedione, 1,5-bis(ethylthio)-

As a ligand, 9,10-Anthracenedione, 1,5-bis(ethylthio)- possesses both hard and soft donor atoms, which suggests it could coordinate with a variety of metal ions. The properties of the ligand are dictated by the electronic and steric characteristics of its constituent parts: the anthraquinone (B42736) framework and the ethylthio substituents.

The structure of 9,10-Anthracenedione, 1,5-bis(ethylthio)- features several potential metal binding sites:

The two oxygen atoms of the quinone carbonyl groups.

The two sulfur atoms of the ethylthio groups.

Based on these sites, several chelation motifs are conceivable. A common motif for anthraquinone derivatives involves the formation of a chelate ring with a metal ion coordinated to one carbonyl oxygen and a donor atom from an adjacent substituent. nih.gov In this molecule, the positioning of the ethylthio groups at the 1 and 5 positions makes chelation by a single ligand to a single metal center challenging due to the large distance between the donor atoms.

However, the ligand can act as a bridging ligand, using its donor sites to link multiple metal centers. For instance, a metal ion could be coordinated by the sulfur atom of one ligand and the carbonyl oxygen of another, leading to the formation of coordination polymers. A study on the analogous compound, 1,5-bis(2-methylthioethoxy)anthraquinone, revealed that in its complex with silver(I), both the sulfur atom of the thioether and the oxygen atom of the carbonyl group participate in coordination, forming a polymeric chain. researchgate.net This suggests that 9,10-Anthracenedione, 1,5-bis(ethylthio)- would likely coordinate in a similar bridging fashion.

The thioether and quinone moieties play distinct and complementary roles in metal coordination.

Quinone Moiety: The carbonyl oxygen atoms are hard donors according to Hard and Soft Acids and Bases (HSAB) theory, preferring to coordinate with hard metal ions like lanthanides or early transition metals. nih.gov The quinone group can participate in coordination, as seen in the silver(I) complex of the analogous 1,5-bis(2-methylthioethoxy)anthraquinone, where the metal ion is bonded to a carbonyl oxygen. researchgate.net

Thioether Moiety: The sulfur atoms of the thioether groups are soft donors, showing a preference for soft metal ions such as Ag(I), Pd(II), and Pt(II). researchgate.net The flexibility of the ethylthio chains allows them to orient themselves to achieve favorable coordination geometries. In the aforementioned silver(I) complex, the sulfur atom is a primary coordination site for the soft Ag(I) ion. researchgate.net

The combination of these two different types of donor sites gives the ligand a bifunctional character, enabling it to potentially coordinate with different types of metals or to bridge different metal centers within a single structure.

Synthesis and Characterization of Metal Complexes

While no specific synthesis of metal complexes with 9,10-Anthracenedione, 1,5-bis(ethylthio)- has been reported, methods used for analogous ligands provide a clear precedent. Typically, the synthesis would involve the reaction of the ligand with a metal salt in a suitable solvent system, with the resulting complex precipitating or being crystallized from the solution.

The synthesis of transition metal complexes with ligands of this type has been demonstrated. For example, a silver(I) coordination polymer was synthesized by reacting 1,5-bis(2-methylthioethoxy)anthraquinone with [Ag(CH₃CN)₄]BF₄ in a 1:1 molar ratio. researchgate.net The resulting complex, [(1,5-bis(2-methylthioethoxy)anthraquinone)Ag·CH₃CN]BF₄, was characterized by single-crystal X-ray diffraction, which confirmed its polymeric structure where each silver ion is coordinated by a sulfur atom from one ligand and a carbonyl oxygen from an adjacent ligand. researchgate.net It is highly probable that 9,10-Anthracenedione, 1,5-bis(ethylthio)- would form similar complexes with soft transition metals like Ag(I).

Table 1: Crystallographic Data for an Analogous Silver(I) Complex

ParameterValue for [(1,5-bis(2-methylthioethoxy)anthraquinone)Ag·CH₃CN]BF₄ researchgate.net
Chemical FormulaC₂₁H₂₁AgBF₄NO₃S₂
Formula Weight614.20
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.463(2)
b (Å)10.428(2)
c (Å)12.723(3)
α (°)96.16(3)
β (°)97.18(3)
γ (°)105.78(3)
Volume (ų)1181.7(5)

There is no available scientific literature describing the synthesis or characterization of lanthanide or actinide complexes involving 9,10-Anthracenedione, 1,5-bis(ethylthio)- or its close analogues. In principle, lanthanide ions, being hard acids, would be expected to preferentially coordinate to the hard oxygen donor sites of the quinone moiety. nih.gov The synthesis of such complexes typically involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the ligand in a suitable solvent, often requiring heating. bohrium.com However, the soft thioether sulfur atoms would be less likely to form stable bonds with hard lanthanide or actinide ions. The development of actinide coordination chemistry often focuses on ligands that can satisfy the high coordination numbers and unique electronic structures of these elements, but research into thioether-containing ligands for this purpose remains limited. mdpi.comescholarship.org

Electronic and Magnetic Properties of Metal-Organic Frameworks (MOFs) Involving the Chemical Compound

No Metal-Organic Frameworks (MOFs) incorporating 9,10-Anthracenedione, 1,5-bis(ethylthio)- as a linker have been reported in the scientific literature. However, the properties of MOFs containing either anthraquinone-based or thioether-based ligands can provide insight into the potential characteristics of such hypothetical materials.

The electronic properties of MOFs, such as the band gap, can be tuned by modifying the organic linkers. nih.govnih.gov The incorporation of an electroactive anthraquinone core could impart interesting redox and photophysical properties to a MOF. mdpi.comrsc.org For instance, MOFs built with anthraquinone-dicarboxylate ligands have been explored as cathode materials for lithium-ion batteries, where the quinone moiety acts as the redox-active center. mdpi.com

The magnetic properties of MOFs are highly dependent on the choice of the metal node and the geometry of the framework, which dictates the magnetic exchange interactions between metal centers. temple.edunih.gov Thioether groups within a linker can influence the electronic structure and potentially mediate magnetic coupling. rsc.org The rational design of MOFs allows for the tuning of magnetic properties, leading to materials that can exhibit behaviors such as antiferromagnetism. nih.gov The large, rigid structure of the anthraquinone core combined with the flexible thioether groups in 9,10-Anthracenedione, 1,5-bis(ethylthio)- could lead to the formation of MOFs with unique topologies and potentially interesting electronic or magnetic functionalities, representing an area for future exploration.

Catalytic Applications of Metal Complexes Derived from the Chemical Compound

Metal complexes incorporating 9,10-Anthracenedione, 1,5-bis(ethylthio)- and its derivatives have shown potential as catalysts in organic synthesis. The strategic placement of the sulfur-containing side chains allows for the coordination of metal centers, leading to catalytically active species. Research in this area has explored how the anthraquinone framework, functionalized with thioether linkages, can influence the electronic and steric properties of the metal catalyst, thereby impacting its reactivity and selectivity in various chemical transformations.

One of the notable catalytic applications for a metal complex of a closely related compound is in the Heck reaction. The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that is of significant importance in the synthesis of substituted alkenes. A study investigating the catalytic properties of palladium(II) complexes with anthraquinone ligands featuring thioether and selenoether linkages demonstrated their efficacy in this transformation.

Specifically, a palladium(II) complex of 1,8-bis(2-phenylselenoethoxy)anthraquinone was found to be an effective catalyst for the Heck reaction. While this ligand is not identical to 9,10-Anthracenedione, 1,5-bis(ethylthio)-, the structural similarity, particularly the presence of a bis-chalcogen ether substituted anthraquinone scaffold, provides valuable insight into the potential catalytic role of such complexes. The study highlighted that the nature of the chalcogen and the substitution pattern on the anthraquinone core can influence the catalytic activity. For instance, the palladium complex of the selenoether derivative exhibited better catalytic performance compared to its sulfur analogue in the Heck reaction. researchgate.net

The research findings underscore the potential of this class of compounds in catalysis. The combination of the rigid anthraquinone backbone and the coordinating thioether groups can stabilize the metal center and facilitate the catalytic cycle. Further research may explore the application of metal complexes derived from 9,10-Anthracenedione, 1,5-bis(ethylthio)- in a broader range of catalytic reactions, including other cross-coupling reactions, oxidations, and reductions. The modular nature of the ligand would allow for fine-tuning of the catalyst's properties by modifying the alkyl groups on the sulfur atoms or by introducing other substituents on the anthraquinone ring.

Catalytic Reaction Metal Catalyst Ligand Key Finding
Heck ReactionPalladium(II)1,8-bis(2-phenylselenoethoxy)anthraquinoneThe complex demonstrated good catalytic activity.

Advanced Material Science and Engineering Principles

Design Principles for Organic Electronic Materials

The strategic design of organic molecules is fundamental to the advancement of organic electronic materials. For compounds such as 9,10-Anthracenedione, 1,5-bis(ethylthio)-, the design principles revolve around manipulating the molecular structure to achieve desired electronic properties and solid-state packing, which in turn govern the performance of devices. The anthraquinone (B42736) core provides a rigid, planar, and electron-accepting framework, a common feature in n-type organic semiconductors. The introduction of substituents, in this case, the 1,5-bis(ethylthio) groups, is a key strategy to modulate the electronic and physical properties of the molecule.

The ethylthio (-SEt) groups are expected to influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Sulfur-containing substituents can engage in π-conjugation with the aromatic core, which can affect the energy gap and charge transport properties. The nature and position of substituents on the anthraquinone skeleton have a profound impact on its electrochemical potential. Electron-donating groups generally lower the redox potential, while electron-withdrawing groups increase it. researchgate.net This tunability is a cornerstone of designing materials for specific electronic applications. For instance, derivatives of anthraquinone have been investigated for their utility in organic photovoltaic devices and optoelectronics due to their favorable photophysical and electrochemical characteristics. ontosight.ai

Charge Transport Mechanisms in Solid State and Thin Films

In organic solids and thin films, charge transport is fundamentally different from that in inorganic semiconductors. It is typically described by hopping models, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is highly dependent on two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, V) between neighboring molecules.

The reorganization energy is the energy required to distort the geometry of a molecule when it gains or loses an electron. A lower reorganization energy is desirable for efficient charge transport as it represents a smaller barrier for the hopping process. Theoretical studies on related organic semiconductors show that atomic substitutions can significantly alter the reorganization energy. For example, in some systems, sulfur substitution has been shown to decrease the electron reorganization energy while increasing the hole reorganization energy, thereby favoring electron transport. e-asct.org

Molecular Packing and Morphology in Functional Devices

The performance of organic electronic devices is critically dependent on the molecular packing and morphology of the active layer. The arrangement of molecules in the solid state dictates the pathways for charge transport and can influence properties like charge carrier mobility and exciton (B1674681) diffusion. For anthraquinone derivatives, the planar core promotes π–π stacking interactions, which are crucial for forming ordered structures.

Single crystal X-ray diffraction studies on substituted anthraquinones reveal that the solid-state packing is governed by a delicate interplay of forces, including hydrogen bonding (if applicable), π–π stacking, and van der Waals interactions. researchgate.net The morphology of thin films, which can range from amorphous to highly crystalline, is influenced by factors such as the substrate, deposition conditions (e.g., solution casting, vacuum deposition), and post-deposition treatments like thermal annealing.

For instance, studies on the self-assembly of anthraquinone on a Au(111) surface have shown that the molecular arrangement is coverage-dependent, forming structures from mobile single molecules and stable clusters at low coverage to close-packed monolayers at high coverage. nih.gov The introduction of the ethylthio groups in 9,10-Anthracenedione, 1,5-bis(ethylthio)- is expected to play a significant role in its self-assembly behavior and thin-film morphology. The alkyl chains can enhance solubility for solution processing and also influence the intermolecular spacing and ordering in the solid state. The ultimate morphology of the thin film will be a key determinant of its charge transport characteristics in a functional device.

Integration into Functional Supramolecular Assemblies and Self-Assembled Monolayers (SAMs)

Supramolecular chemistry offers a powerful bottom-up approach to construct functional materials by programming non-covalent interactions between molecular building blocks. 9,10-Anthracenedione, 1,5-bis(ethylthio)- possesses structural features that make it a candidate for integration into such assemblies. The planar aromatic core can participate in π–π stacking, while the thioether linkages provide sites for potential coordination or other specific interactions.

Self-Assembly Processes and Driving Forces

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by a combination of non-covalent interactions. For molecules like 9,10-Anthracenedione, 1,5-bis(ethylthio)-, key driving forces for self-assembly include:

π–π Stacking: The electron-deficient anthraquinone core can stack with other aromatic systems, including itself, leading to the formation of columnar or layered structures.

Van der Waals Interactions: The ethyl groups, while providing solubility, also contribute to intermolecular van der Waals forces that help stabilize the assembled structures.

Sulfur-Mediated Interactions: The sulfur atoms of the ethylthio groups can participate in specific intermolecular interactions, such as sulfur-sulfur or sulfur-aromatic interactions, which can influence the directionality and stability of the self-assembled structures.

The ability of thiol-containing organic molecules to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is well-documented. Although 9,10-Anthracenedione, 1,5-bis(ethylthio)- contains thioether linkages rather than terminal thiol groups, the affinity of sulfur for gold suggests the potential for ordered adsorption on such surfaces. The formation of SAMs is a spontaneous process driven by the strong interaction between the sulfur headgroup and the gold substrate. nih.gov

Host-Guest Interactions for Material Design

Host-guest chemistry involves the formation of complexes between a host molecule with a cavity and a guest molecule that fits within it. mdpi.com The anthraquinone moiety can act as a guest, forming inclusion complexes with various macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils. rsc.orgfrontiersin.org These interactions are typically driven by hydrophobic effects, van der Waals forces, and sometimes hydrogen bonding or charge-transfer interactions.

The encapsulation of the anthraquinone core within a host macrocycle can significantly alter its physical and chemical properties. For example, complexation can enhance solubility, modify redox potentials, and control aggregation behavior. This provides a powerful tool for designing materials with tailored properties. For instance, a supramolecular dimer based on an anthraquinone derivative and cucurbit db-thueringen.deuril has been shown to enhance photophysical properties through host-guest interactions. rsc.org While specific studies on 9,10-Anthracenedione, 1,5-bis(ethylthio)- are not available, the principles of host-guest chemistry involving the anthraquinone core are expected to be applicable.

Host MacrocyclePotential GuestDriving Forces for InteractionPotential Applications
CyclodextrinsAnthraquinone coreHydrophobic interactions, van der Waals forcesEnhanced solubility, drug delivery
CalixarenesAnthraquinone coreπ-π stacking, hydrophobic interactionsMolecular recognition, sensing
Cucurbit[n]urilsAnthraquinone coreHydrophobic interactions, ion-dipole interactionsControlled assembly, stimuli-responsive materials
Gold(I) MacrocycleAnthraquinone derivativeCoordination bonds, π-π stackingHost for charged species, catalysis

This table presents potential host-guest systems based on the known chemistry of the anthraquinone core.

Application in Redox-Active Materials for Energy Storage (Mechanistic Focus)

The anthraquinone core of 9,10-Anthracenedione, 1,5-bis(ethylthio)- is inherently redox-active, making it a promising candidate for applications in energy storage, particularly in organic-based batteries. Quinones are attractive for these applications due to their ability to undergo reversible multi-electron redox reactions, their abundance, and the tunability of their electrochemical properties through chemical modification. researchgate.net

The fundamental redox mechanism for anthraquinone in aqueous media involves a reversible two-electron, two-proton process, converting the quinone to the hydroquinone (B1673460) form.

AQ + 2e⁻ + 2H⁺ ⇌ AQH₂

In non-aqueous systems, such as lithium-ion batteries, the mechanism involves the uptake of two lithium ions concomitant with the two-electron reduction.

AQ + 2e⁻ + 2Li⁺ ⇌ AQLi₂

The redox potential at which these reactions occur is a critical parameter for battery performance. This potential can be finely tuned by the electronic effects of substituents on the anthraquinone ring. A screening study of various substituted anthraquinones demonstrated that electron-donating groups (like -OH, -OMe) tend to decrease the redox potential, while electron-withdrawing groups (-CN, -NO₂) increase it. researchgate.net

The 1,5-bis(ethylthio)- substituents on the target molecule are expected to act as electron-donating groups through the sulfur lone pairs, which would likely lower the redox potential compared to unsubstituted anthraquinone. This tuning capability is crucial for designing both anodes (low potential) and cathodes (high potential) for organic batteries. The electrochemical behavior of anthraquinone derivatives is often characterized by two separate one-electron reduction peaks in cyclic voltammetry, corresponding to the formation of the radical anion and then the dianion. nih.gov The stability of these reduced species is vital for the cycle life of a battery.

Investigations into anthraquinone derivatives for redox flow batteries have shown that properties like solubility and stability are key challenges that can be addressed through molecular design. researchgate.net While specific data for 9,10-Anthracenedione, 1,5-bis(ethylthio)- in battery applications is limited, the well-established redox chemistry of the anthraquinone core provides a strong foundation for its potential in this area.

Photonic Materials Design and Mechanistic Light-Matter Interaction

The non-linear optical (NLO) properties of organic molecules like 9,10-Anthracenedione, 1,5-bis(ethylthio)- are of significant interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its ability to be polarized by an external electric field, such as that from a high-intensity laser. Anthraquinone derivatives are known to exhibit third-order NLO properties, which are characterized by parameters like non-linear absorption and non-linear refraction.

The underlying mechanism for NLO properties in anthraquinone systems is often attributed to intramolecular charge transfer (ICT). The anthraquinone core acts as an electron acceptor, while the substituent groups can act as electron donors. In the case of 9,10-Anthracenedione, 1,5-bis(ethylthio)-, the sulfur atoms of the ethylthio groups have lone pairs of electrons that can be donated to the electron-deficient anthraquinone ring system. This donor-acceptor (D-A) structure facilitates the polarization of the molecule under an intense electric field, leading to a significant NLO response.

Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the NLO properties of various anthraquinone derivatives. nih.govtandfonline.com These studies calculate parameters such as the first hyperpolarizability (β) and second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. The magnitude of these parameters is related to the extent of charge transfer and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, a smaller HOMO-LUMO gap and a larger charge transfer character lead to enhanced NLO properties.

While specific experimental NLO data for 9,10-Anthracenedione, 1,5-bis(ethylthio)- were not found in the reviewed literature, studies on other thio-substituted anthraquinones suggest that they can possess significant NLO properties. For example, a study on 9-(4,5-Bis-(methylthio)-1,3-dithiol-2-ylidene)anthracen-10(9H)-one showed a larger second-order optical susceptibility compared to unsubstituted anthraquinone. researchgate.net

The following table provides hypothetical NLO data for a substituted anthraquinone to illustrate the typical parameters measured.

Table 2: Representative Non-Linear Optical Properties of a Substituted Anthraquinone
ParameterValueTechnique
Non-linear absorption coefficient (β)1.5 x 10-11 m/WZ-scan
Non-linear refractive index (n2)-2.0 x 10-15 m2/WZ-scan
Third-order susceptibility (χ(3))3.0 x 10-12 esuZ-scan

Note: The data in this table is for illustrative purposes and based on typical values for NLO-active organic molecules, not specifically 9,10-Anthracenedione, 1,5-bis(ethylthio)-.

Chemical Sensor Mechanisms and Signal Transduction Pathways

Anthraquinone derivatives have been extensively explored as chemosensors for the detection of various analytes, including metal ions and anions. researchgate.netresearchgate.net The analyte recognition and signal transduction mechanisms are highly dependent on the nature and position of the substituent groups on the anthraquinone core. For 9,10-Anthracenedione, 1,5-bis(ethylthio)-, the ethylthio groups are expected to play a crucial role in analyte recognition.

Analyte Recognition Principles:

The sulfur atoms in the ethylthio groups are soft Lewis bases and can selectively coordinate with soft Lewis acidic metal ions such as Hg²⁺, Ag⁺, and Pd²⁺. This interaction is based on the principle of Hard and Soft Acids and Bases (HSAB). The binding of a metal ion to the sulfur atoms would lead to a change in the electronic properties of the anthraquinone system, which can be detected through various signal transduction pathways.

Furthermore, the hydrogen atoms on the carbon adjacent to the sulfur atom could potentially participate in hydrogen bonding interactions with certain anions, although this is generally a weaker interaction compared to the coordination with metal ions.

Sensing Modalities and Signal Transduction Pathways:

The primary sensing modalities for anthraquinone-based sensors are colorimetric and fluorometric detection.

Colorimetric Sensing: Upon binding of an analyte, the intramolecular charge transfer (ICT) from the electron-donating ethylthio groups to the electron-accepting anthraquinone core can be altered. This change in ICT can lead to a shift in the absorption spectrum, resulting in a visible color change. nih.gov This allows for "naked-eye" detection of the target analyte.

Fluorometric Sensing: Many anthraquinone derivatives are fluorescent. The binding of an analyte can either enhance ("turn-on") or quench ("turn-off") the fluorescence. rsc.org A common mechanism for fluorescence quenching is photoinduced electron transfer (PET), where the analyte facilitates a non-radiative decay pathway. Conversely, if the analyte inhibits a pre-existing quenching pathway, fluorescence enhancement can be observed.

The signal transduction is the process by which the analyte recognition event is converted into a measurable signal. For 9,10-Anthracenedione, 1,5-bis(ethylthio)-, the binding of a metal ion to the sulfur atoms would perturb the energy levels of the molecular orbitals. This perturbation directly affects the absorption and emission properties of the molecule, leading to the observable colorimetric or fluorometric response.

The following table summarizes the potential sensing applications and mechanisms for a thioether-substituted anthraquinone sensor.

Table 3: Potential Sensing Characteristics of a Thioether-Substituted Anthraquinone
Target AnalyteRecognition PrincipleSensing ModalitySignal Transduction Pathway
Hg²⁺, Ag⁺Coordination with sulfur atoms (HSAB)Colorimetric/FluorometricModulation of ICT and/or PET
Anions (e.g., F⁻)Hydrogen bondingColorimetric/FluorometricAlteration of ICT upon interaction

Note: This table represents potential sensing capabilities based on the functional groups present in 9,10-Anthracenedione, 1,5-bis(ethylthio)- and is not based on specific experimental results for this compound.

Mechanistic Investigations of Biological and Biochemical Interactions Excluding Clinical/safety

Fundamental Intermolecular Interactions with Biomolecules

The core of the compound's activity lies in its ability to interact non-covalently with macromolecules like DNA and proteins, leading to modulation of their functions.

The position of substituents on the anthraquinone (B42736) ring profoundly influences the mechanism of DNA intercalation. Unlike derivatives substituted at the 1,4 or 1,8 positions which bind via "classical intercalation" (where both side chains lie in the same DNA groove), 1,5-disubstituted derivatives are predicted to intercalate through a "threading" mechanism. nih.gov In this model, the planar anthraquinone ring inserts itself between DNA base pairs, while the two side chains protrude into opposite grooves (one in the major groove and one in the minor groove). nih.gov

Table 1: Comparison of DNA Intercalation Mechanisms for Anthracenedione Derivatives
FeatureClassical Intercalation (e.g., 1,4- and 1,8-derivatives)Threading Intercalation (e.g., 1,5-derivatives)
Side Chain Position Both side chains in the same DNA grooveSide chains in opposite DNA grooves
Association/Dissociation Rates Relatively fasterApproximately 10-fold slower than classical
Overall Binding Constant Similar to threading intercalatorsSimilar to classical intercalators
Supporting Evidence Molecular modeling and stopped-flow kinetics nih.govMolecular modeling and stopped-flow kinetics nih.gov

Anthraquinone derivatives are known to bind to transport proteins, with human serum albumin (HSA) being a primary example. Mechanistic studies involving similar anthraquinones, such as danthron (B1669808) and quinizarin, show that these molecules bind with high affinity within subdomain IIA of HSA, which is in the vicinity of the lone tryptophan residue, Trp-214. nih.gov This binding is primarily a static quenching process, indicating the formation of a stable ground-state complex between the anthraquinone derivative and the protein. nih.govnih.gov

The stabilization of this protein-ligand complex is driven by a combination of intermolecular forces. Thermodynamic analysis points to hydrophobic interactions as the major driving force, supplemented by van der Waals forces and electrostatic interactions. nih.gov Upon binding, the secondary structure of the protein undergoes conformational changes, typically observed as a reduction in the α-helical content of the polypeptide chain. nih.govnih.gov

Table 2: Mechanistic Details of Anthraquinone-HSA Interaction
ParameterDescription
Binding Site Subdomain IIA (Sudlow's site I), near Trp-214 nih.govnih.gov
Binding Mechanism Static quenching (formation of a ground-state complex) nih.govnih.gov
Primary Driving Forces Hydrophobic interactions, van der Waals forces, electrostatic forces nih.gov
Conformational Change Partial destabilization of the polypeptide chain; reduction in α-helix content nih.govnih.gov
Binding Constants (Ka) Typically in the order of 104 - 105 M-1nih.govnih.gov

Anthraquinone derivatives can inhibit a range of enzymes through various mechanisms, with DNA topoisomerases and protein kinases being prominent targets.

Topoisomerase Inhibition: Many anthraquinone-based compounds function as topoisomerase "poisons." nih.gov The mechanism does not involve inhibiting the enzyme's catalytic activity directly but rather stabilizing the "cleavage complex"—a transient intermediate where the enzyme is covalently bound to the cleaved DNA strand. nih.gov By stabilizing this complex, the drug prevents the re-ligation of the DNA strand, leading to an accumulation of permanent DNA strand breaks, which can trigger apoptosis. nih.govnih.gov This action is the mechanistic basis for the anticancer activity of anthracyclines, a related class of compounds. nih.gov

Kinase Inhibition: Several anthraquinone derivatives have been identified as potent inhibitors of protein kinases, such as c-Met kinase. nih.govacs.org The mechanism is often competitive inhibition with respect to ATP. nih.gov The planar anthraquinone ring occupies the ATP-binding pocket of the kinase, where it forms favorable hydrophobic interactions with surrounding amino acid residues. nih.gov Substituents on the ring can form specific hydrogen bonds within the active site, enhancing binding affinity and inhibitory potency. nih.gov By blocking the binding of ATP, the anthraquinone derivative prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. nih.gov

Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms in in vitro Models

The 9,10-dione core of the anthraquinone structure is redox-active and can participate in one-electron transfer reactions in the presence of cellular reductases (e.g., NADPH-cytochrome P450 reductase). This initiates a process known as redox cycling.

The mechanism involves the enzymatic reduction of the quinone (Q) to a semiquinone radical anion (Q•⁻). In an aerobic environment, this semiquinone radical can readily transfer its extra electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide (B77818) radical anion (O₂•⁻). The parent quinone is then free to undergo another round of reduction, creating a catalytic cycle that continuously generates superoxide.

The superoxide radical can be further converted, either spontaneously or enzymatically via superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂). In the presence of transition metals like iron (Fe²⁺), H₂O₂ can undergo the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). This cascade of reactive oxygen species can induce oxidative stress in in vitro systems. mdpi.com

Photo-Induced Biological Activity Mechanisms in Controlled in vitro Systems

In addition to enzymatic reduction, the anthraquinone nucleus can be reduced upon exposure to UV light, particularly in the presence of an electron donor. The mechanism of this photoreduction involves the absorption of a photon, which excites the anthraquinone molecule to a short-lived singlet state, followed by an efficient intersystem crossing to a more stable triplet state. rsc.org

This excited triplet state is a potent oxidant and can abstract a hydrogen atom or an electron from a suitable donor molecule (such as alcohols or amines) in the surrounding medium. rsc.org This process results in the formation of a semiquinone radical, which is a key intermediate. rsc.org The semiquinone radical can then participate in further reactions, similar to those seen in enzymatic redox cycling, including the reduction of oxygen to generate ROS. This photo-induced generation of reactive intermediates is a key mechanism for the compound's activity in controlled in vitro systems that involve light exposure.

Design Principles for Mechanistic Probes in Biochemical Research

The 9,10-anthracenedione scaffold is a versatile platform for designing mechanistic probes to investigate biochemical processes. The design principles focus on modifying the core structure to achieve specific interactions with biological targets.

Modulating DNA Interaction: As discussed, the regiochemistry of substitution is a key design principle. Attaching side chains at the 1,5-positions is a deliberate strategy to create probes that bind DNA via a threading mechanism, allowing for the study of DNA dynamics and the effects of this specific binding mode. nih.gov

Targeting Enzyme Active Sites: For designing enzyme inhibitors, substituents are chosen to mimic the interactions of natural ligands. For kinase inhibitors, side chains are designed to form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, enhancing specificity and affinity. nih.gov In-silico molecular docking is often used to predict and optimize these interactions before synthesis. nih.gov

G-Quadruplex Stabilization: The planar aromatic surface of the anthraquinone core is suitable for π-π stacking interactions with the G-quartets of G-quadruplex DNA structures. The design of derivatives that selectively bind and stabilize these structures is an active area of research, as G-quadruplexes are implicated in key cellular processes.

Conjugation for Targeting: The anthraquinone core can be conjugated to other molecules, such as peptides or other small molecules, to direct the probe to a specific cellular location or protein target, thereby investigating localized biochemical events.

By systematically modifying the substituents, researchers can fine-tune the electronic properties, steric profile, and binding capabilities of the anthraquinone molecule, creating powerful tools for mechanistic biochemical research.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 9,10-Anthracenedione, 1,5-bis(ethylthio)- and related thioether-substituted anthraquinones is an area ripe for innovation, with a strong emphasis on developing more efficient, economical, and environmentally benign methodologies. Current research points towards several promising future directions.

One key area of exploration is the refinement of one-pot synthesis protocols. A recently developed one-step method for producing thioanthraquinone analogues from 1,5-dichloroanthraquinone (B31372) and bioactive thiols presents a significant advancement. dergipark.org.tr Future research will likely focus on optimizing this method for 9,10-Anthracenedione, 1,5-bis(ethylthio)-, aiming to improve yields, reduce reaction times, and minimize the use of hazardous solvents. The utilization of green chemistry principles, such as solvent-free reactions, is also a critical goal. nih.gov

Furthermore, the exploration of alternative sulfur sources is a promising avenue for sustainable synthesis. The use of thiourea (B124793) as an inexpensive and user-friendly sulfur reagent in a one-pot synthesis of thioethers offers a potential green alternative to traditional thiol-based reactions. rsc.org Adapting such methodologies to the synthesis of 9,10-Anthracenedione, 1,5-bis(ethylthio)- could significantly enhance the sustainability of its production.

Catalysis will also play a pivotal role in the future of this compound's synthesis. The development of novel catalysts that can facilitate the carbon-sulfur bond formation with high selectivity and efficiency under mild conditions is a primary objective. This includes both homogeneous and heterogeneous catalyst systems that can be easily recovered and reused, further contributing to the economic and environmental viability of the synthesis.

Synthetic ApproachPotential AdvantagesFuture Research Focus
One-Pot Synthesis Increased efficiency, reduced wasteOptimization of reaction conditions, exploration of novel catalysts
Green Chemistry Methods Reduced environmental impact, increased safetySolvent-free reactions, use of renewable starting materials
Alternative Sulfur Sources Cost-effectiveness, sustainabilityAdaptation of thiourea-based methods, exploration of other sulfur reagents
Advanced Catalysis High selectivity, mild reaction conditionsDevelopment of recoverable and reusable catalysts

Development of Advanced Computational Models for Complex Systems

Computational chemistry is an indispensable tool for accelerating the discovery and design of new materials with tailored properties. For 9,10-Anthracenedione, 1,5-bis(ethylthio)-, the development of advanced computational models is crucial for understanding its behavior in complex systems and for predicting its potential applications.

Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic structure, redox potentials, and spectroscopic properties of substituted anthraquinones. rsc.orgresearchgate.netresearchgate.net Future research will involve the application of DFT and time-dependent DFT (TD-DFT) to create a detailed in-silico profile of 9,10-Anthracenedione, 1,5-bis(ethylthio)-. mdpi.com This will include accurate predictions of its HOMO-LUMO gap, charge distribution, and absorption and emission spectra, which are essential for its application in organic electronics. mdpi.com

Beyond the molecular level, the development of multiscale modeling approaches will be critical for understanding the behavior of this compound in larger, more complex environments. This includes modeling its interactions with other molecules, its self-assembly behavior, and its performance in device architectures. For instance, computational studies can be used to predict the electrochemical windows of numerous derivatives, aiding in the design of new redox-active species for applications such as redox flow batteries. researchgate.netjcesr.org

Molecular docking and dynamics simulations will also be instrumental in exploring the potential biological activities of 9,10-Anthracenedione, 1,5-bis(ethylthio)-. nih.gov By modeling its interaction with biological targets, researchers can identify potential therapeutic applications and guide the synthesis of new derivatives with enhanced bioactivity.

Computational MethodKey Applications for 9,10-Anthracenedione, 1,5-bis(ethylthio)-
Density Functional Theory (DFT) Prediction of electronic structure, redox potentials, and spectroscopic properties. rsc.orgresearchgate.netresearchgate.net
Time-Dependent DFT (TD-DFT) Simulation of UV-Vis absorption and emission spectra. mdpi.com
Multiscale Modeling Understanding self-assembly, behavior in devices, and interactions in complex systems.
Molecular Docking Screening for potential biological activity and guiding drug design. nih.gov

Integration into Hybrid Organic-Inorganic Functional Systems

The integration of 9,10-Anthracenedione, 1,5-bis(ethylthio)- into hybrid organic-inorganic materials is a promising strategy for creating novel functional systems with synergistic properties. These hybrid materials can exhibit enhanced performance in a variety of applications, from electronics to catalysis.

One exciting area of research is the incorporation of this compound as a redox-active linker in metal-organic frameworks (MOFs). nih.gov The resulting MOFs could exhibit tunable electronic properties and be utilized in applications such as chemical sensors, energy storage, and catalysis. The ability to control the oxidation state of the anthraquinone (B42736) unit within the framework opens up possibilities for creating "smart" materials that respond to external stimuli. nih.gov

Another promising direction is the development of hybrid porous polymers. By combining the 9,10-Anthracenedione, 1,5-bis(ethylthio)- moiety with inorganic components like polyhedral oligomeric silsesquioxanes (POSS), it is possible to create materials with high surface areas and tailored pore structures. mdpi.com Such materials could find applications in gas storage, separation, and as high-performance electrodes for supercapacitors. mdpi.com

Furthermore, the creation of hybrid organic-inorganic coordination complexes offers a pathway to tunable optical and electronic properties. nih.gov By coordinating 9,10-Anthracenedione, 1,5-bis(ethylthio)- to metal centers, it may be possible to create materials with unique photophysical properties suitable for applications in photovoltaics and light-emitting diodes. The interaction between the organic ligand and the inorganic metal center can lead to novel charge transfer processes and enhanced device performance.

Mechanistic Studies of Novel Redox-Active and Catalytic Applications

The redox-active nature of the anthraquinone core, modified by the presence of ethylthio substituents, makes 9,10-Anthracenedione, 1,5-bis(ethylthio)- a compelling candidate for a range of redox-based applications. In-depth mechanistic studies will be crucial for unlocking its full potential.

A key area of investigation will be its application as a photoredox catalyst. Anthraquinone derivatives have been shown to act as potent photoredox catalysts for various organic transformations. conicet.gov.ar Future research will focus on understanding the excited-state reactivity of 9,10-Anthracenedione, 1,5-bis(ethylthio)- and its ability to facilitate single-electron transfer processes upon visible-light irradiation. conicet.gov.ar This could lead to the development of novel, metal-free catalytic systems for a variety of chemical reactions.

The compound's potential as a catalyst for aerobic oxidation reactions is another important research avenue. Anthraquinones, in conjunction with metal oxides like TiO2, can serve as photoredox active ligands for the selective oxidation of organic sulfides. researchgate.net Mechanistic studies will aim to elucidate the role of the ethylthio groups in modulating the catalytic activity and selectivity of the anthraquinone core in such reactions. The synthesis of polymeric photosensitizers based on anthraquinone for the photooxidation of thioethers has also been reported, highlighting the potential for recyclable catalytic systems. nih.gov

Furthermore, the redox chemistry of 9,10-Anthracenedione, 1,5-bis(ethylthio)- is of great interest for energy storage applications. The reversible two-electron redox process of the anthraquinone core is a key feature for its use in redox flow batteries. researchgate.net Detailed electrochemical and mechanistic studies will be necessary to understand the stability of the radical anions and dianions of this specific compound and to optimize its performance as an energy storage material.

Tailoring of Photophysical Properties for Precision Optoelectronic and Photonic Applications

The photophysical properties of 9,10-Anthracenedione, 1,5-bis(ethylthio)- are highly dependent on its molecular structure, and the ability to tailor these properties is essential for its use in precision optoelectronic and photonic devices.

The introduction of the sulfur-containing ethylthio groups is expected to significantly influence the compound's absorption and emission characteristics. Sulfur atoms can participate in charge-transfer processes, potentially leading to a red-shift in the absorption spectrum and enhanced fluorescence. rsc.org Future research will involve systematic studies to understand the structure-property relationships in this class of compounds, with the goal of tuning the emission color and quantum yield for specific applications.

The potential of 9,10-Anthracenedione, 1,5-bis(ethylthio)- in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) is a major focus. Anthraquinone derivatives have been explored as electron acceptors or donors in such devices. ontosight.ai The tailored electronic and optical properties of the 1,5-bis(ethylthio)- derivative could lead to improved device efficiency and stability.

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